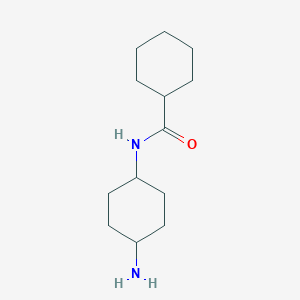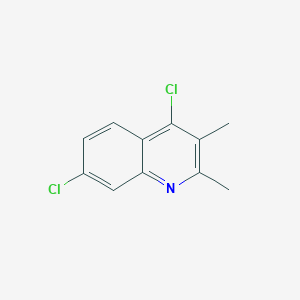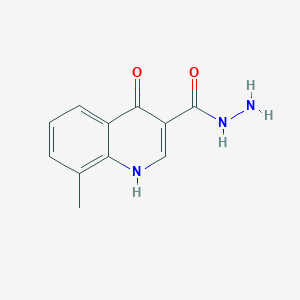
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in both natural and synthetic compounds. It features a double-ring structure, with a benzene ring fused to a pyridine moiety, represented by the molecular formula C₉H₇N . The compound you’ve requested, 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide, is a derivative of quinoline.
Métodos De Preparación
Synthetic Routes:: Several synthetic protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .
Reaction Conditions:: One specific route involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine hydrate to yield 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent.
Análisis De Reacciones Químicas
Types of Reactions:: 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide finds applications in various fields:
Medicinal Chemistry: It serves as a potential lead compound for drug discovery.
Biology: Researchers explore its effects on biological systems.
Industry: Its derivatives may have industrial applications.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s applications and properties are continually evolving, and ongoing research contributes to our understanding
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
WOIKJSKDGYOVLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
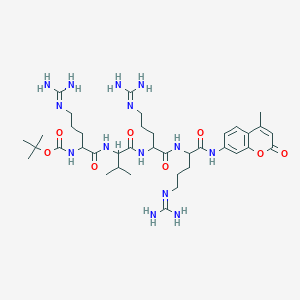
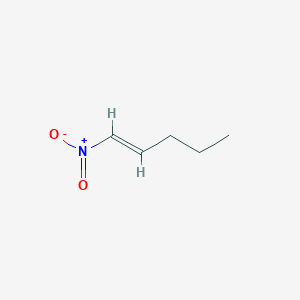
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
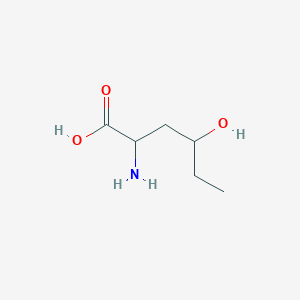
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
